H-D-Ser(tBu)-OtBu HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

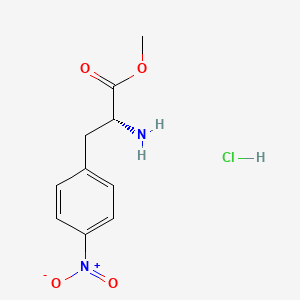

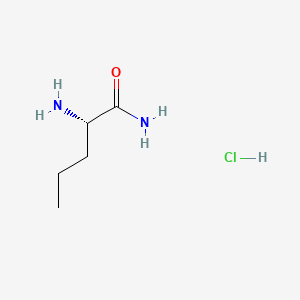

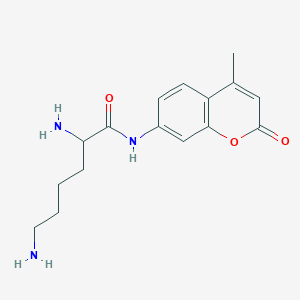

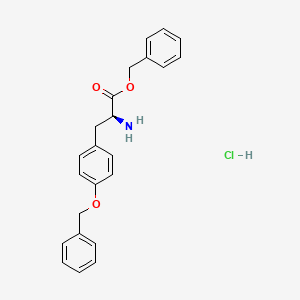

H-D-Ser(tBu)-OtBu HCl, also known as O-tert-butyl-D-serine methyl ester hydrochloride, is a specialty product used in proteomics research1. It has the empirical formula C8H18ClNO32.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of H-D-Ser(tBu)-OtBu HCl. However, it’s worth noting that this compound is commercially available from several suppliers134.Molecular Structure Analysis

The molecular structure of H-D-Ser(tBu)-OtBu HCl can be represented by the formula C8H18ClNO32. The InChI code for this compound is 1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s14.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving H-D-Ser(tBu)-OtBu HCl. However, as a derivative of the amino acid serine, it may participate in peptide synthesis reactions3.Physical And Chemical Properties Analysis

H-D-Ser(tBu)-OtBu HCl is a solid at room temperature4. It has a molecular weight of 211.692. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources5.Wissenschaftliche Forschungsanwendungen

-

Peptide Synthesis

-

Proteomics Research

-

Biochemical and Biophysical Studies

- Biochemists often utilize H-D-Ser(tBu)-OtBu HCl in their research to investigate the role of D-serine and its analogs in biological systems .

- D-serine is an important neuromodulator in the central nervous system, playing a crucial role in synaptic transmission and neural plasticity .

- By incorporating H-D-Ser(tBu)-OtBu HCl into peptides or proteins, researchers can gain insights into the functional roles of D-serine in cells and organisms .

-

Drug Discovery and Development

- The unique biological activity of D-serine and its analogs has sparked interest in their potential as therapeutic agents .

- H-D-Ser(tBu)-OtBu HCl, as a synthetic precursor, could be explored in drug discovery efforts. Its ability to modulate specific biological processes or interact with target molecules could lead to the identification of novel therapeutic strategies .

-

Stereoselective Reactions

- The stereoselectivity of H-D-Ser(tBu)-OtBu HCl, specifically the D-configuration of the serine residue, is crucial in certain biochemical reactions .

- This stereoselectivity can be exploited to synthesize peptides or proteins with specific chiral properties, enabling the study of stereospecific interactions and biological functions .

-

Material Science Applications

- Beyond its biochemical applications, H-D-Ser(tBu)-OtBu HCl may also find uses in material science .

- The amino acid structure and functionality of this reagent could be exploited in the synthesis of novel materials with unique properties or functionalities .

- For example, it could serve as a building block in the construction of biocompatible polymers or as a modifier in materials designed for specific applications .

-

Chemical Research

-

Pharmaceutical Manufacturing

- Given its role in peptide synthesis and drug discovery, H-D-Ser(tBu)-OtBu HCl could also be used in the manufacturing of pharmaceuticals .

- It could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a starting material in the production of drugs .

- The specific methods of application and outcomes would depend on the particular drug being manufactured .

Safety And Hazards

While specific safety data for H-D-Ser(tBu)-OtBu HCl is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment6.

Zukünftige Richtungen

The future directions of H-D-Ser(tBu)-OtBu HCl are not explicitly stated in the available sources. However, given its use in proteomics research, it may continue to be used in the synthesis of peptides and proteins for research purposes1.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718555 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ser(tBu)-OtBu HCl | |

CAS RN |

179559-35-4 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.